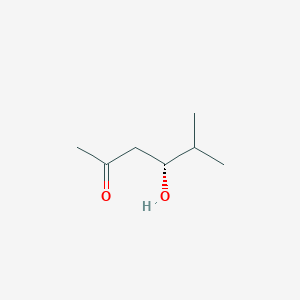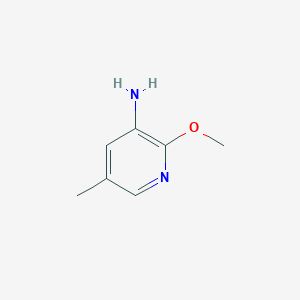
2-Methoxy-5-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methylpyridin-3-amine is an organic compound belonging to the pyridine family It is characterized by a methoxy group at the second position, a methyl group at the fifth position, and an amine group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-methylpyridin-3-amine can be synthesized through several methods. One common approach involves the cross-coupling reaction of 2,5-dimethylpyridine with 3-aminopyridine . This reaction typically employs a palladium catalyst and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow methods. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can efficiently produce 2-methylated pyridines .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
2-Methoxy-5-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor to various pharmaceutical compounds, including antibiotics like streptonigrin, which exhibit bacteriostatic and bactericidal effects against Gram-positive bacteria.
Materials Science:
Biological Research: It is employed in studies investigating the inhibition of biofilm formation and thrombolytic activities.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxypyridine: This compound has a similar structure but differs in the position of the amino group.
2-Amino-3-methylpyridine: Another similar compound with the amino group at the second position and a methyl group at the third position.
Uniqueness
2-Methoxy-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methoxy-5-methylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUGUFYRWAUTBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179677-17-9 |
Source


|
| Record name | 2-methoxy-5-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
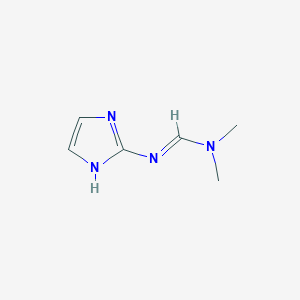
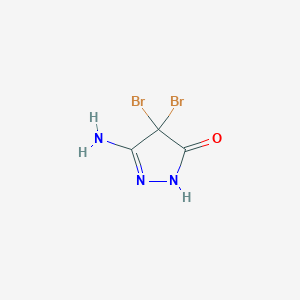
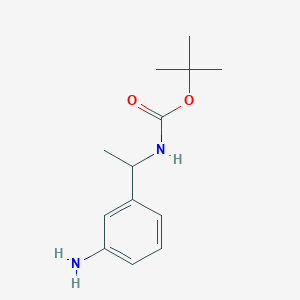
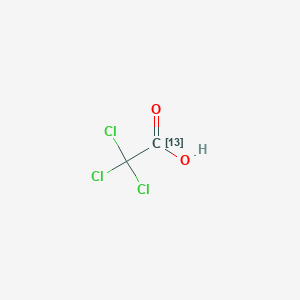

![8-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B64224.png)
![[2-(Pyridin-2-yl)ethyl]thiourea](/img/structure/B64230.png)
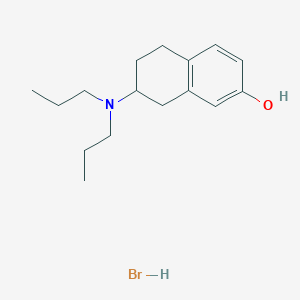
![2-[(3-methylbenzo[b]thiophen-2-yl)carbonyl]benzoic acid](/img/structure/B64238.png)
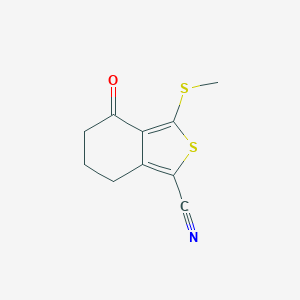

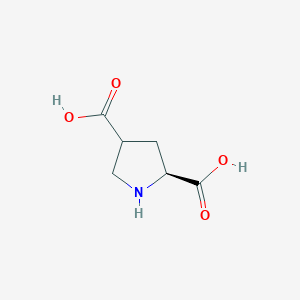
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)
